molecular formula C7H13NO B067993 (s)-2-Hydroxy-2,4-dimethyl-pentanenitrile CAS No. 174849-23-1

(s)-2-Hydroxy-2,4-dimethyl-pentanenitrile

Cat. No. B067993
Key on ui cas rn: 174849-23-1
M. Wt: 127.18 g/mol
InChI Key: DWZKXPAWEWMLEJ-ZETCQYMHSA-N
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Patent
US04272435

Procedure details

To a 1-liter autoclave were added 7 moles of ammonia and then 3.5 moles of 90%-pure 2-hydroxy-2,4-dimethylpentanonitrile, and the mixture was reacted at 27° C. for 10 hours at a rate of 300 r.p.m. Thus, 2-amino-2,4-dimethylpentanonitrile was synthesized. After reaction, the reaction mixture was taken out of the autoclave, and 44 g of the water phase was separated. The residue was distilled in a wetted wall tower under the following conditions: Temperature of the heating portion 25° C.; pressure 30 mmHg; and residence time in the heating portion 1 minute or less. Low-boiling compounds were thus distilled off and purified 2-amino-2,4-dimethylpentanonitrile was withdrawn from the bottom. The yield of the purified product was 90.0 mole % based on cyanohydrin. This purified product contained 0.5% by weight of ammonia and 0.8% by weight of hydrogen cyanide, and its purity was 90%.
Quantity
7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].O[C:3]([CH3:10])([CH2:6][CH:7]([CH3:9])[CH3:8])[C:4]#[N:5]>O>[NH2:1][C:3]([CH3:10])([CH2:6][CH:7]([CH3:9])[CH3:8])[C:4]#[N:5]

Inputs

Step One
Name
Quantity
7 mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C#N)(CC(C)C)C
Name
300
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
44 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
was separated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in a wetted wall tower under the following conditions
CUSTOM
Type
CUSTOM
Details
Temperature of the heating portion 25° C.
CUSTOM
Type
CUSTOM
Details
in the heating portion 1 minute or less
DISTILLATION
Type
DISTILLATION
Details
were thus distilled off
CUSTOM
Type
CUSTOM
Details
purified 2-amino-2,4-dimethylpentanonitrile
CUSTOM
Type
CUSTOM
Details
was withdrawn from the bottom

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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